molecular formula C5H2Br2FN B594355 3,4-Dibromo-5-fluoropyridine CAS No. 1260843-59-1

3,4-Dibromo-5-fluoropyridine

Cat. No.: B594355
CAS No.: 1260843-59-1
M. Wt: 254.884
InChI Key: KJVNORXSGJINCX-UHFFFAOYSA-N
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Description

3,4-Dibromo-5-fluoropyridine: is a heterocyclic organic compound with the molecular formula C5H2Br2FN It is a derivative of pyridine, where two bromine atoms and one fluorine atom are substituted at the 3rd, 4th, and 5th positions of the pyridine ring, respectively

Safety and Hazards

3,4-Dibromo-5-fluoropyridine is classified under the GHS07 hazard class . It may cause harm if swallowed, in contact with skin, or if inhaled . It may also cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, ensuring adequate ventilation, and wearing personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-5-fluoropyridine typically involves halogenation reactions. One common method is the bromination of 5-fluoropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst or under specific temperature and solvent conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to obtain the compound in high quality .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-5-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3,4-Dibromo-5-fluoropyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other fluoropyridine derivatives. This makes it particularly useful in selective organic synthesis and the development of specialized compounds .

Properties

IUPAC Name

3,4-dibromo-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2FN/c6-3-1-9-2-4(8)5(3)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVNORXSGJINCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717821
Record name 3,4-Dibromo-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260843-59-1
Record name 3,4-Dibromo-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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